3-methoxy-4-(7H-purin-8-yl)benzonitrile
Description
3-Methoxy-4-(7H-purin-8-yl)benzonitrile is a heteroaromatic compound featuring a purine core fused to a benzene ring substituted with a methoxy (-OCH₃) and a nitrile (-CN) group. Purine derivatives are widely studied for their roles in kinase inhibition, antiviral activity, and nucleic acid interactions .
Properties
CAS No. |
89454-69-3 |
|---|---|
Molecular Formula |
C13H9N5O |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
3-methoxy-4-(7H-purin-8-yl)benzonitrile |
InChI |
InChI=1S/C13H9N5O/c1-19-11-4-8(5-14)2-3-9(11)12-17-10-6-15-7-16-13(10)18-12/h2-4,6-7H,1H3,(H,15,16,17,18) |
InChI Key |
MBUJKRIWFBFRAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)C2=NC3=NC=NC=C3N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Nitrile vs.
- Purine vs. Quinoline Cores: The purine system in the target compound offers multiple hydrogen-bonding sites, unlike the quinoline in , which may limit interactions with nucleotide-binding domains.
- Substituent Effects : The nitro group in 3-methoxy-4-nitrobenzonitrile increases electrophilicity, whereas the methoxy group in the target compound provides electron-donating properties, influencing reactivity and stability.
2.4 Physicochemical Properties
- Melting Points : While data is unavailable for the target compound, 3-methoxy-4-nitrobenzonitrile has a high purity (≥99%), suggesting crystalline stability.
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